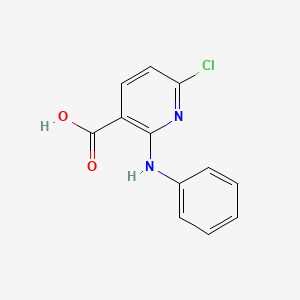
6-Chloro-2-(phenylamino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(phenylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 6th position and a phenylamino group at the 2nd position on the nicotinic acid ring. It has a molecular formula of C12H9ClN2O2 and a molecular weight of 248.67 g/mol . Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and coupling reactions, followed by purification steps such as recrystallization and sublimation to obtain the pure product .
化学反应分析
Types of Reactions: 6-Chloro-2-(phenylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
6-Chloro-2-(phenylamino)nicotinic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-Chloro-2-(phenylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
相似化合物的比较
2-Chloronicotinic acid: Another nicotinic acid derivative with a chlorine atom at the 2nd position.
6-Chloronicotinic acid: Similar to 6-Chloro-2-(phenylamino)nicotinic acid but lacks the phenylamino group.
2-Phenylamino nicotinic acid: Similar structure but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenylamino group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its therapeutic potential in various medical applications .
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
2-anilino-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-7-6-9(12(16)17)11(15-10)14-8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17) |
InChI 键 |
DBUAFVVCWPMWDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


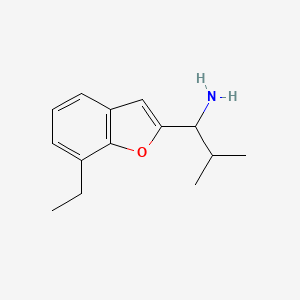
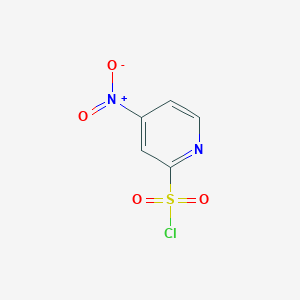
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)

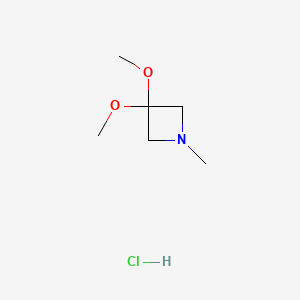
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
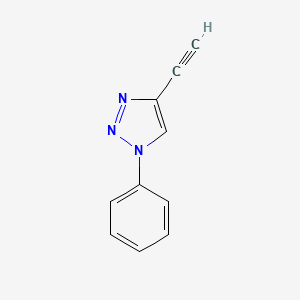
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
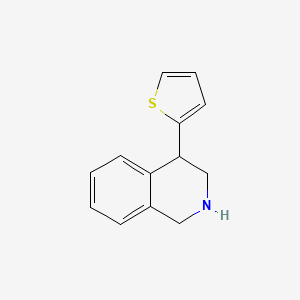
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
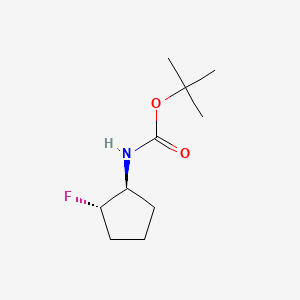
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
